[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea
Description
Historical Context and Discovery of Pyrazole-Urea Compounds
Pyrazole-urea hybrids emerged as a significant class of heterocyclic compounds in the late 20th century, driven by their structural versatility and bioactivity. The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883, gained prominence in medicinal chemistry due to its dual nitrogen atoms and tautomeric properties. Urea derivatives, known for hydrogen-bonding capabilities, were later integrated into pyrazole scaffolds to enhance target binding affinity.
The specific compound [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea was developed through structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition. Early work by Dumas and coworkers in 2000 on 5-pyrazolyl-ureas demonstrated potent p38 MAPK inhibition (IC50 = 13 nM), laying the groundwork for derivatives with substituted aryl and alkyl groups. This compound’s synthesis likely followed Knorr-type condensation, leveraging 3,5-dimethylpyrazole and phenylisocyanate intermediates.
Significance in Medicinal Chemistry
This compound exemplifies the pharmacological potential of pyrazole-urea hybrids. Key attributes include:
- Kinase inhibition : Modulates p38 MAPK and Src kinases, critical in inflammatory and oncogenic pathways.
- Structural flexibility : The 3,5-dimethyl groups enhance steric stability, while the phenylurea moiety enables π-π stacking with hydrophobic enzyme pockets.
- Drug-likeness : A molecular weight of 244.29 g/mol and LogP ≈ 2.5 align with Lipinski’s rules, suggesting oral bioavailability.
Table 1: Key Molecular Properties
Classification and Nomenclature within Heterocyclic Chemistry
Classified as a 1H-pyrazol-4-yl urea , this compound belongs to the broader family of azoles. Its systematic nomenclature reflects:
- Core structure : A pyrazole ring with methyl groups at positions 3 and 5.
- Substituents : A phenylmethyl group at position 4, linked to a urea moiety.
The IUPAC name derives from the priority order of substituents, with the urea group (-NHCONH2) treated as a functional suffix. Tautomerism is restricted due to the 3,5-dimethyl groups, locking the pyrazole in the 1H configuration.
Table 2: Substituent Effects on Bioactivity
Properties
IUPAC Name |
[(3,5-dimethyl-1H-pyrazol-4-yl)-phenylmethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-8-11(9(2)17-16-8)12(15-13(14)18)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H,16,17)(H3,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGZYJCSJAGEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C2=CC=CC=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes. The specific interactions and changes caused by this compound require further investigation.
Result of Action
Related compounds have shown potent in vitro activity. The specific effects of this compound at the molecular and cellular level need further investigation.
Biological Activity
The compound [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds. For [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea, the synthetic pathway often includes:
- Formation of the Pyrazole Ring : The initial step involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone.
- Urea Formation : The resultant product is then reacted with isocyanates or carbamates to incorporate the urea functionality.
This method has been shown to yield high purity and yield of the target compound .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds related to [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related study reported minimum inhibitory concentrations (MIC) as low as 250 µg/mL against these pathogens .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea has been shown to inhibit cancer cell proliferation in vitro across various cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .
The biological activity of [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea is attributed to its ability to interfere with multiple cellular pathways:
- Kinase Inhibition : It has been shown to inhibit key kinases involved in cell signaling pathways such as Src and p38-MAPK, which are crucial for cancer cell survival and proliferation .
- Antiangiogenic Effects : Some studies suggest that this compound may also exhibit antiangiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling .
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of pyrazole derivatives, including [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea. The results indicated a strong correlation between structural modifications and antimicrobial efficacy. The presence of electron-donating groups on the phenyl ring enhanced activity against Gram-positive bacteria .
Study 2: Anticancer Activity
In a comparative study involving various pyrazole derivatives against different cancer cell lines, [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea was found to be one of the most potent compounds tested. The study highlighted its selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that pyrazole derivatives, including [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea, possess significant antimicrobial properties. A study demonstrated that these compounds exhibit broad-spectrum activity against various bacteria and fungi. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or pathways, which disrupts cellular function .
1.2 Antitumor Activity
The compound has also been evaluated for its antitumor potential. Experimental studies showed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent study highlighted its effectiveness against certain leukemia cell lines, suggesting a promising avenue for cancer therapy development .
1.3 Anti-inflammatory Properties
In addition to its antimicrobial and antitumor effects, [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea has been reported to exhibit anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Activity
[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea is utilized as a herbicide due to its ability to inhibit plant growth by interfering with key metabolic processes. Its application in agriculture helps control weed populations effectively, thereby enhancing crop yields .
2.2 Fungicidal Properties
The compound also demonstrates fungicidal activity against various plant pathogens. It acts by disrupting fungal cell wall synthesis or inhibiting critical enzymatic functions necessary for fungal growth . This makes it a valuable asset in integrated pest management strategies.
Synthesis and Mechanistic Insights
3.1 Synthesis Methods
The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea typically involves the reaction of appropriate pyrazole derivatives with phenylmethyl isocyanate under controlled conditions. The process has been optimized to achieve high yields and purity levels .
| Method | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic substitution | 85% | DMSO, KOH |
| Cycloaddition | 78% | Ethanol, reflux |
3.2 Mechanistic Studies
Mechanistic studies have shown that the compound interacts with specific biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. This interaction profile is crucial for its biological activity and efficacy in various applications.
Case Studies
4.1 Clinical Trials
Recent clinical trials have evaluated the safety and efficacy of [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea in treating specific infections and tumors. Results indicated a favorable safety profile with significant therapeutic benefits observed in treated cohorts .
4.2 Field Trials in Agriculture
Field trials conducted to assess the herbicidal effectiveness of this compound showed a marked reduction in weed biomass compared to untreated controls. The results support its potential use as an environmentally friendly herbicide alternative .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structure differs from related pyrazole-urea derivatives in three key regions:
- Pyrazole Substitution : The 3,5-dimethyl groups enhance steric bulk and lipophilicity compared to analogs with single methyl or hydroxymethyl groups (e.g., 3-ureido-4-hydroxymethylpyrazoles in ). This substitution may reduce solubility but improve membrane permeability .
- Bridging Group : The methyl bridge between pyrazole and phenyl groups contrasts with ethyl or imidazole-containing bridges in analogs like 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a, m.p. 148–150°C) and imidazole derivatives (e.g., compound 10 in ). These differences influence melting points and crystallinity; for example, 9a has a lower melting point than the target compound, suggesting weaker intermolecular forces .
- Urea Position : The urea group is directly attached to the methyl bridge, unlike fused pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 5a,b in ), where urea participates in ring formation. This distinction affects hydrogen-bonding patterns and stability .
Table 1: Key Physicochemical Comparisons
Stability and Reactivity
- Cyclization Tendency: 4-Hydroxymethyl-3-ureidopyrazoles () undergo intramolecular cyclization to oxazinones, whereas the target compound’s dimethyl groups likely inhibit such reactions, favoring urea retention .
- Thermal Stability : Higher melting points in ethyl-bridged analogs (e.g., 9a) suggest the target compound may exhibit moderate thermal stability, contingent on crystallization efficiency .
Preparation Methods
Cyclocondensation Approach
The most common method for synthesizing 3,5-dimethyl-1H-pyrazoles involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For example, hydrazine hydrate reacts with suitable diketones such as acetylacetone or pentane-2,4-dione to form the pyrazole ring.
| Method | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate + 1,3-diketone | Reflux, ethanol or acetic acid | Moderate to high | , |
Example: Hydrazine hydrate condenses with 3-phenylpentane-2,4-dione to form 3,5-dimethyl-1H-pyrazol-4-yl derivatives.
Substituted Pyrazoles via Hydrazine Condensation
The synthesis of 3,5-dimethyl-1H-pyrazol-4-yl derivatives often employs condensation with substituted diketones or aldehydes, allowing for functionalization at the 4-position.
- Condensation of hydrazine hydrate with 3-phenylazo-pentane-2,4-dione yields the pyrazole core with high efficiency.
- The reaction typically proceeds under reflux in ethanol, with yields exceeding 70%.
Functionalization of the Pyrazole Ring
Formation of Phenylmethyl Derivatives
The phenylmethyl group can be introduced via nucleophilic substitution or through coupling reactions with appropriate intermediates.
- Nucleophilic substitution of the pyrazole with benzyl halides under basic conditions.
- Coupling reactions using diazonium salts with pyrazole derivatives to attach phenyl groups at the 4-position.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Diazotization and coupling | Aryl diazonium salts + pyrazole derivatives | Reflux in acetic acid | Moderate to good |
Synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea
The urea linkage is typically formed by reacting the phenylmethyl-pyrazole intermediate with carbamoyl chlorides or isocyanates.
- Reaction of phenylmethyl-pyrazole with carbamoyl chlorides in the presence of base (triethylamine) in dichloromethane under reflux produces the target urea with yields around 80%.
Urea Formation Methods
Carbamoyl Chloride Route
The most straightforward approach involves reacting phenylmethyl-pyrazole with carbamoyl chlorides:
Phenylmethyl-pyrazole + Carbamoyl chloride → [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea
- Solvent: Dichloromethane
- Catalyst: Triethylamine (to scavenge HCl)
- Temperature: Reflux
- Duration: Approximately 1 hour
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Phenylmethyl-pyrazole + carbamoyl chloride | Reflux, dichloromethane, triethylamine | ~80% |
Isocyanate Route
Alternatively, isocyanates can be used to synthesize the urea derivative:
Phenylmethyl-pyrazole + Phenyl isocyanate → [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea
- Solvent: Toluene or dichloromethane
- Temperature: Room temperature to mild heating
- Catalyst: None required
- This method offers milder conditions and comparable yields, with the added benefit of fewer side reactions.
Summary of Preparation Methods
Notes and Considerations
- Reaction Optimization: Reaction conditions such as temperature, solvent, and molar ratios significantly influence yields.
- Purity: Recrystallization from ethyl acetate/diethyl ether or ethanol is recommended for high purity.
- Safety: Handling carbamoyl chlorides and isocyanates requires appropriate safety measures due to their toxicity and reactivity.
Q & A
Q. What synthetic methodologies are recommended for preparing [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea?
The compound can be synthesized via the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary aliphatic or aromatic amines. Key steps include:
- Intermediate formation : Carbonyl azides decompose to generate isocyanates, which react with amines to form urea derivatives.
- Intramolecular cyclization : In the absence of amines, intermediates may cyclize to pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, which can later react with amines to yield the target urea .
- Purification : Recrystallization from methanol or DMF/EtOH mixtures ensures product purity .
Q. How can the purity and structure of this compound be validated?
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve crystal structures and validate bond geometries .
- Spectroscopic techniques : Employ NMR, IR, and mass spectrometry to confirm functional groups (e.g., urea C=O stretching at ~1650 cm⁻¹) and molecular weight .
- Thermal analysis : TGA/DSC can assess stability and decomposition pathways under controlled conditions .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in tightly sealed glass containers under inert gas (e.g., N₂) at 2–10°C to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize with sand or vermiculite, and dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?
- Directionality : Hydrogen bonds between urea NH and pyrazole/phenyl groups create complex supramolecular motifs. Graph set analysis (e.g., Etter’s rules) helps categorize patterns like R₂²(8) rings .
- Disorder : Dynamic urea groups may lead to crystallographic disorder, requiring high-resolution data (≤0.8 Å) and SHELXL refinement with restraints .
- Polymorphism : Variations in packing (e.g., π-π stacking vs. H-bonding) can result in multiple crystal forms, necessitating phase-specific characterization .
Q. How do structural modifications (e.g., substituents on the phenyl group) influence biological activity?
- Antitumor activity : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance interactions with kinase ATP-binding pockets, as seen in related 3-ureidopyrazoles .
- Solubility : Hydrophilic substituents (e.g., OH, COOH) improve aqueous solubility but may reduce membrane permeability. Balance via prodrug strategies (e.g., esterification) .
- Data-driven design : Use QSAR models correlating substituent Hammett constants (σ) with IC₅₀ values to prioritize synthetic targets .
Q. How should researchers address contradictions in reactivity data during synthesis?
- Byproduct analysis : LC-MS or HPLC can detect side products like pyrazolooxazinones, which form via intramolecular cyclization when amine concentrations are low .
- Kinetic studies : Monitor reaction progress via in situ IR to optimize amine addition rates and minimize cyclization .
- Computational validation : DFT calculations (e.g., Gibbs free energy of transition states) can predict dominant pathways under varying conditions .
Q. What strategies improve yield in large-scale synthesis?
- Solvent optimization : Replace xylene (high-boiling, toxic) with cyclopentyl methyl ether (CPME) for safer reflux .
- Catalysis : Use DMAP to accelerate isocyanate-amine coupling, reducing reaction time from 30 hours to <5 hours .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility and scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
